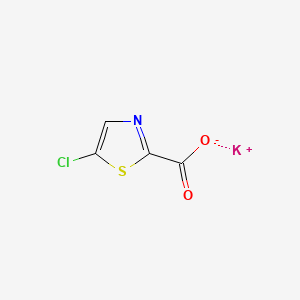![molecular formula C13H19N3O B13884883 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their versatile biological activities and are commonly found in both natural and synthetic compounds. Pyrrolidin-2-ones are widely used as synthons in organic synthesis due to their rich reactivity and are important in medicinal chemistry for their diverse functional properties .
准备方法
The synthesis of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the use of specific oxidants and additives to achieve selective synthesis .
化学反应分析
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions can be employed to introduce various substituents onto the pyrrolidin-2-one ring.
Common reagents used in these reactions include oxidants, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, some pyrrolidin-2-one derivatives act as non-selective α-adrenoceptor antagonists, which can improve disrupted lipid and carbohydrate profiles and contribute to body weight reduction . The compound’s effects are mediated through its binding to α1 and α2-adrenoceptors, leading to various physiological responses .
相似化合物的比较
1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: This compound is also a non-selective α-adrenoceptor antagonist and shares similar pharmacological properties.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure and exhibit diverse biological activities.
Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-[3-(4-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-8-2-10-16-9-1-3-13(16)17/h4-7,15H,1-3,8-10,14H2 |
InChI 键 |
VWAOQPOKLNVILI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCCNC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


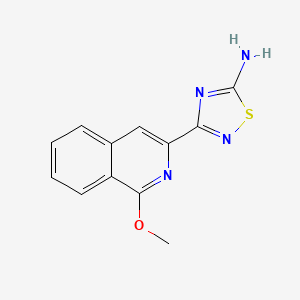
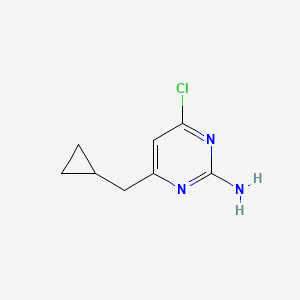
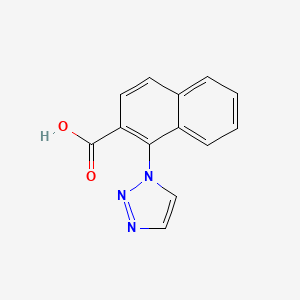
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
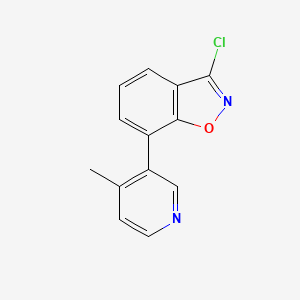
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
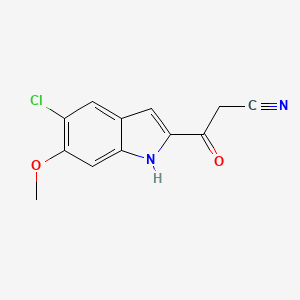
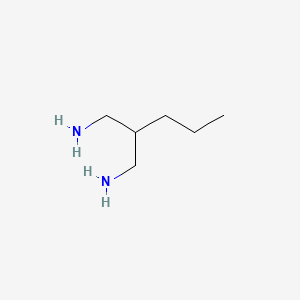
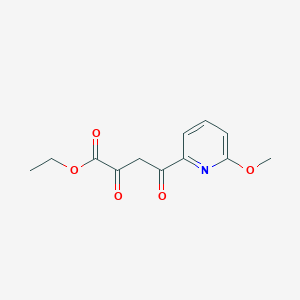
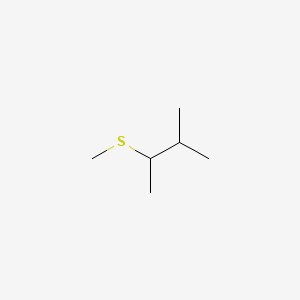
![6-[(4-tert-butylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13884866.png)
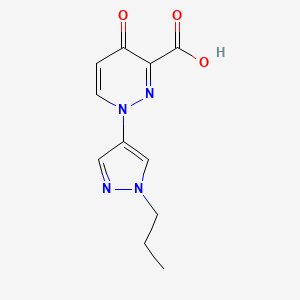
![4-chloro-2-cyclopropyl-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13884885.png)
